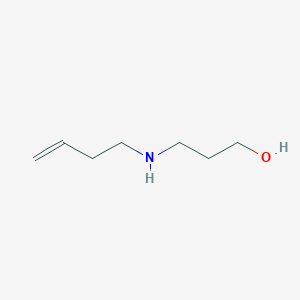![molecular formula C14H16ClNS B2671853 4-[(3,4-Dimethylphenyl)thio]aniline hydrochloride CAS No. 1049762-60-8](/img/structure/B2671853.png)
4-[(3,4-Dimethylphenyl)thio]aniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3,4-Dimethylphenyl)thio]aniline hydrochloride: is a chemical compound with the molecular formula C14H15NS•HCl and a molecular weight of 265.8 g/mol . This compound is primarily used in biochemical research, particularly in the field of proteomics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3,4-Dimethylphenyl)thio]aniline hydrochloride typically involves the reaction of 3,4-dimethylthiophenol with 4-chloroaniline under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-[(3,4-Dimethylphenyl)thio]aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as or .
Reduction: Reduction reactions can convert the compound to its corresponding thiol using reducing agents like .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride.
Substitution: Nitric acid, bromine.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding thiol.
Substitution: Nitrated or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(3,4-Dimethylphenyl)thio]aniline hydrochloride is widely used in scientific research, particularly in the following areas:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In proteomics research to study protein interactions and functions.
Wirkmechanismus
The mechanism of action of 4-[(3,4-Dimethylphenyl)thio]aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and biological processes .
Vergleich Mit ähnlichen Verbindungen
- 4-[(3,4-Dimethylphenyl)thio]aniline
- 4-[(3,4-Dimethylphenyl)thio]phenol
- 4-[(3,4-Dimethylphenyl)thio]benzoic acid
Comparison: 4-[(3,4-Dimethylphenyl)thio]aniline hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Compared to similar compounds, it has a higher solubility in water due to the presence of the hydrochloride salt. This makes it more suitable for certain biochemical applications, particularly in aqueous environments .
Eigenschaften
IUPAC Name |
4-(3,4-dimethylphenyl)sulfanylaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NS.ClH/c1-10-3-6-14(9-11(10)2)16-13-7-4-12(15)5-8-13;/h3-9H,15H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASMYLIXACCLLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SC2=CC=C(C=C2)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2671770.png)
![3-benzyl-7-((3,5-difluorobenzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2671772.png)

![4-{[(1E)-4,4-dicyano-3-(dimethylamino)buta-1,3-dien-1-yl]amino}-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2671774.png)

![2-amino-4-(furan-2-yl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2671777.png)

![N-(3,4-difluorophenyl)-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2671781.png)


![3,4-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2671785.png)
![N-[(1,2-dimethylindol-5-yl)methyl]-3,4-dimethoxybenzamide](/img/structure/B2671790.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2671791.png)
![3-(2-methoxyphenyl)-9-(3-methoxypropyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2671793.png)
